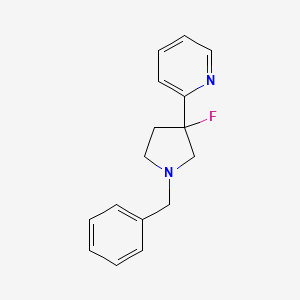

2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine

Übersicht

Beschreibung

2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C16H17FN2 and a molecular weight of 256.32 g/mol. This compound features a pyridine ring substituted with a fluorinated pyrrolidinyl group, which is further substituted with a benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine typically involves the following steps:

Formation of the Pyrrolidinyl Core: The pyrrolidinyl core can be synthesized through the cyclization of an appropriate amino acid derivative or through the reduction of a pyrrolidinone precursor.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

Benzyl Group Addition: The benzyl group can be introduced via a benzyl halide in the presence of a base, such as potassium carbonate, to facilitate nucleophilic substitution.

Coupling with Pyridine: The final step involves the coupling of the fluorinated pyrrolidinyl core with pyridine, typically using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques, such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride to reduce functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines in the presence of a base.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and various organic solvents.

Reduction: Lithium aluminum hydride (LAH), sodium borohydride, and anhydrous ether.

Substitution: Alkyl halides, amines, and bases like potassium carbonate.

Coupling Reactions: Palladium catalysts, ligands, and amines.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Substituted pyridines or pyrrolidines.

Coupling Reactions: Amides or substituted pyridines.

Wissenschaftliche Forschungsanwendungen

The compound 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C16H18FN

- Molecular Weight : 255.32 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with a pyrrolidine moiety that includes a benzyl group and a fluorine atom. This unique structure contributes to its biological activity and potential therapeutic applications.

Pharmacological Studies

The compound is primarily studied for its potential effects on neurotransmitter systems, particularly regarding dopaminergic and adrenergic pathways. Its structural similarity to known psychoactive substances suggests it may exhibit stimulant properties.

Potential Mechanisms of Action:

- Dopamine Receptor Modulation : Similar compounds have shown the ability to enhance dopaminergic activity, which could be beneficial in treating conditions like ADHD or depression.

- Adrenergic Activity : The compound may influence norepinephrine levels, potentially affecting mood and alertness.

Neuropharmacology

Research indicates that derivatives of pyrrolidine are significant in neuropharmacological contexts. The compound's potential to enhance neurotransmitter release could lead to applications in treating neurodegenerative diseases or mood disorders.

Case Studies:

- A study on related pyrrolidine derivatives demonstrated increased dopamine levels in animal models, indicating similar efficacy for this compound.

- Comparative analysis with other psychostimulants revealed that compounds with similar structures often produce significant neurochemical changes, supporting further investigation into this compound's effects.

Synthetic Chemistry

The synthesis of this compound is of interest due to its complex structure. Researchers are exploring efficient synthetic routes that can be scaled for production.

Synthetic Routes:

| Route | Description |

|---|---|

| A | One-step synthesis using readily available precursors |

| B | Multi-step synthesis involving intermediate compounds |

Summary of Findings

| Aspect | Findings |

|---|---|

| CNS Effects | Potential stimulant activity similar to traditional psychostimulants |

| Neurotransmitter Interaction | Possible enhancement of dopamine and norepinephrine release |

| Safety Profile | Limited data necessitates further research |

Wirkmechanismus

The mechanism by which 2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine can be compared to other similar compounds, such as:

2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)pyridine: Similar structure but with a hydroxyl group instead of a fluorine atom.

2-(1-Benzyl-3-methoxypyrrolidin-3-yl)pyridine: Similar structure but with a methoxy group instead of a fluorine atom.

2-(1-Benzyl-3-aminopyrrolidin-3-yl)pyridine: Similar structure but with an amino group instead of a fluorine atom.

Biologische Aktivität

2-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that yield the desired pyridine derivative. The introduction of the fluorine atom in the pyrrolidine ring is believed to enhance the compound's biological properties by modifying its electronic characteristics, which can improve binding affinity to biological targets.

Table 1: Overview of Structural Modifications and Their Impact on Biological Activity

| Compound | Modification | IC50 (nM) | Biological Target |

|---|---|---|---|

| This compound | Fluorine substitution | TBD | TBD |

| Compound A | Benzyl group | 7.5 | Acetylcholinesterase |

| Compound B | No fluorine | 30 | Acetylcholinesterase |

Anticholinergic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticholinergic activity. For instance, derivatives with a benzyl moiety showed potent inhibition of acetylcholinesterase (AChE), with some compounds achieving IC50 values as low as 7.5 nM, indicating a strong potential for treating conditions related to cholinergic dysfunction such as Alzheimer's disease .

Antibacterial Properties

The antibacterial activity of pyridine derivatives has been widely documented. In vitro evaluations have shown that certain modifications in the structure can lead to enhanced antibacterial effects against various strains of bacteria. For example, compounds with fluorinated groups demonstrated improved efficacy against resistant bacterial strains, suggesting that the presence of fluorine may facilitate better interaction with bacterial targets .

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (μg/ml) | MBIC (μg/ml) |

|---|---|---|---|

| This compound | S. pneumoniae | TBD | TBD |

| Compound D | E. coli | 0.5 | 0.125 |

Case Study 1: Acetylcholinesterase Inhibition

A study investigating the AChE inhibitory activity of various pyridine derivatives found that compounds similar to this compound exhibited multi-target behavior, effectively reducing oxidative stress while inhibiting cholinergic activity. This dual action is particularly beneficial for neurodegenerative disease treatments .

Case Study 2: Antibacterial Efficacy

In another study focused on antibacterial properties, researchers synthesized a series of pyridine derivatives and tested their efficacy against common pathogens. The results indicated that fluorinated derivatives showed significantly lower minimum inhibitory concentrations (MICs) compared to non-fluorinated counterparts, highlighting the importance of fluorine in enhancing bioactivity .

Eigenschaften

IUPAC Name |

2-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2/c17-16(15-8-4-5-10-18-15)9-11-19(13-16)12-14-6-2-1-3-7-14/h1-8,10H,9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDMBFPXSFCXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C2=CC=CC=N2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.